molecular formula C22H24FN3O B11606404 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B11606404
M. Wt: 365.4 g/mol
InChI Key: GOFGHFLFDWOLRA-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of an indole moiety and a piperazine ring, which may contribute to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Coupling of the Indole and Piperazine Rings: The final step involves coupling the indole and piperazine rings through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid, while reduction of the piperazine ring may yield a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes involving indole and piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is not well-documented. based on its structure, it may interact with various molecular targets, such as:

    Receptors: Binding to serotonin or dopamine receptors due to the presence of the indole and piperazine rings.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channels, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of a fluorine atom.

    1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The combination of the indole and piperazine rings also contributes to its potential biological activity.

Properties

Molecular Formula

C22H24FN3O

Molecular Weight

365.4 g/mol

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H24FN3O/c1-16-17(2)26(21-6-4-3-5-20(16)21)22(27)15-24-11-13-25(14-12-24)19-9-7-18(23)8-10-19/h3-10H,11-15H2,1-2H3

InChI Key

GOFGHFLFDWOLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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